molecular formula C23H21N B14681710 4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline CAS No. 38532-94-4

4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline

Cat. No.: B14681710
CAS No.: 38532-94-4
M. Wt: 311.4 g/mol
InChI Key: YHWFLGBUOBHOEW-UHFFFAOYSA-N
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Description

4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline is an organic compound that features an anthracene moiety linked to a dimethylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline typically involves the reaction of 9-anthraldehyde with N,N-dimethylaniline in the presence of a suitable catalyst. One common method is the condensation reaction followed by reduction. For example, 9-anthraldehyde can be reacted with N,N-dimethylaniline in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline involves its interaction with molecular targets through its aromatic and amine groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which influence its behavior in various applications. In biological systems, it may interact with cellular components, affecting processes such as fluorescence and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline is unique due to the presence of both the anthracene and dimethylaniline groups, which confer distinct photophysical properties and reactivity. This combination makes it particularly useful in applications requiring specific electronic and optical characteristics .

Properties

CAS No.

38532-94-4

Molecular Formula

C23H21N

Molecular Weight

311.4 g/mol

IUPAC Name

4-(anthracen-9-ylmethyl)-N,N-dimethylaniline

InChI

InChI=1S/C23H21N/c1-24(2)20-13-11-17(12-14-20)15-23-21-9-5-3-7-18(21)16-19-8-4-6-10-22(19)23/h3-14,16H,15H2,1-2H3

InChI Key

YHWFLGBUOBHOEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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